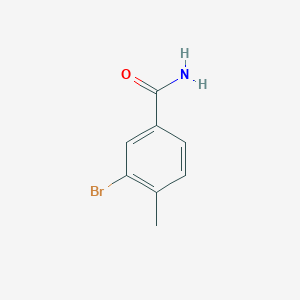

3-Bromo-4-methylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-4-methylbenzamide often involves catalyzed coupling reactions or domino reaction processes. For example, the coupling of 2-bromobenzamides and terminal alkynes catalyzed by CuI/l-proline has been reported to yield substituted isoindolin-1-ones, showcasing the versatility and reactivity of bromobenzamide derivatives in synthetic organic chemistry (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been the subject of extensive research. Studies on similar compounds, such as m-methylbenzamide, reveal intricate details about their crystal structures. These studies provide insights into the atomic positions, bond distances, and the influence of molecular interactions like hydrogen bonding on the crystal packing and overall stability of the compound (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Bromobenzamide derivatives engage in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate illustrate the potential of bromobenzamide derivatives to undergo nucleophilic attacks and form Michael adducts, highlighting their chemical versatility (Vasin et al., 2016).

Physical Properties Analysis

The physical properties of bromobenzamide derivatives, including their crystalline structures and intermolecular interactions, have been detailed in studies focusing on compounds like 4-bromobenzamide. These studies offer valuable information on the crystal packing, hydrogen bonding, and halogen interactions that influence the physical characteristics of these compounds (Tothadi et al., 2013).

Chemical Properties Analysis

The chemical properties of bromobenzamide derivatives are also influenced by their molecular structure and reactivity. For instance, the concise synthesis approach to benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions of o-bromobenzamide derivatives with potassium thiocyanate in water showcases the chemical properties and reactivity of these compounds, particularly their ability to form S-C and S-N bonds (Wang et al., 2012).

Aplicaciones Científicas De Investigación

Use in Organic Chemistry

3-Bromo-4-methylbenzamide is a chemical compound used in organic chemistry . It has a molecular weight of 214.06 and a linear formula of C8 H8 Br N O .

Synthesis of Novel Benzamide Compounds

In a study, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Use in Pharmaceutical Research

3-Bromo-4-methylbenzamide can be used in the synthesis of pharmaceutical compounds . For instance, it can be used to synthesize novel benzamide compounds with potential antioxidant and antibacterial properties .

Use as a Building Block in Chemical Synthesis

3-Bromo-4-methylbenzamide is often used as a building block in chemical synthesis . It can be used to create a variety of complex molecules for use in various fields of research .

Use in Material Science

In material science, 3-Bromo-4-methylbenzamide can be used in the synthesis of materials with unique properties . The specific properties of the resulting materials would depend on the other components used in the synthesis .

Use in Biochemical Research

3-Bromo-4-methylbenzamide can also be used in biochemical research . For example, it can be used in the study of protein interactions and enzyme activity .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUIONXDUJDQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350497 | |

| Record name | 3-bromo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylbenzamide | |

CAS RN |

183723-09-3 | |

| Record name | 3-bromo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

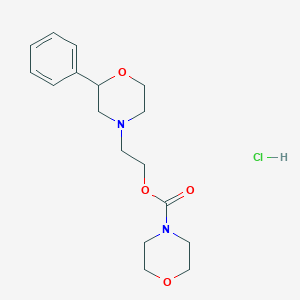

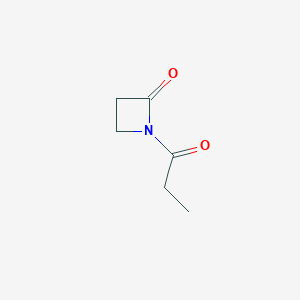

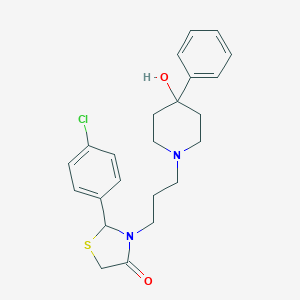

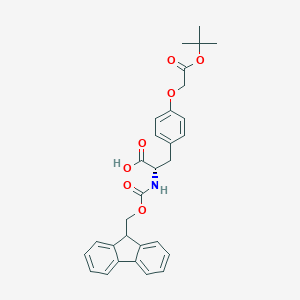

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)

![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)